2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid
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Overview
Description
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is an organic compound that features a chlorophenyl group and a methylsulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylthiol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a nucleophilic addition reaction with methylthiol to form an intermediate.
Oxidation: The intermediate is then oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of the chlorophenyl and methylsulfanyl groups influences its reactivity and the types of reactions it can undergo.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)acetic acid: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)acetic acid: Lacks the chlorophenyl group.
2-(3-Bromophenyl)-2-(methylsulfanyl)acetic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which can impart distinct chemical and biological properties.
Biological Activity
2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is a compound that has gained interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C10H11ClO2S
- CAS Number : 29270-27-7
The presence of the chlorophenyl and methylsulfanyl groups contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may inhibit microbial growth by targeting cell membrane integrity or metabolic pathways within microbial cells.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, affecting overall cellular function and survival .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Properties :
- A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications in treating infections.
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJFCAEDPZXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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